REACTION_CXSMILES
|
[C:1](=[S:3])=[S:2].[OH-].[K+].[NH2:6][C:7]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:8]=1[CH2:9]O>C(O)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:7]2[NH:6][C:1](=[S:3])[S:2][CH2:9][C:8]=2[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
NC1=C(CO)C=C(C=C1)Cl
|
Type
|
CUSTOM
|
Details
|
The solid residue was stirred with 2000 ml of 10% aqueous potassium hydroxide
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove neutral impurities
|
Type
|
FILTRATION
|
Details
|
the solid which was deposited was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CSC(N2)=S)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |